Parsalmide

説明

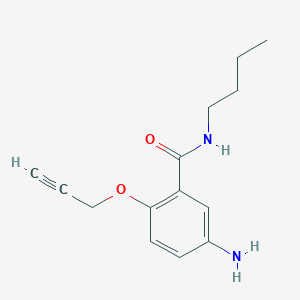

Structure

2D Structure

3D Structure

特性

IUPAC Name |

5-amino-N-butyl-2-prop-2-ynoxybenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2O2/c1-3-5-8-16-14(17)12-10-11(15)6-7-13(12)18-9-4-2/h2,6-7,10H,3,5,8-9,15H2,1H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXHYQIJBUNRPJT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNC(=O)C1=C(C=CC(=C1)N)OCC#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80865553 | |

| Record name | 5-Amino-N-butyl-2-[(prop-2-yn-1-yl)oxy]benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80865553 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30653-83-9 | |

| Record name | Parsalmide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=30653-83-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Parsalmide [INN:DCF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030653839 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Amino-N-butyl-2-[(prop-2-yn-1-yl)oxy]benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80865553 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Parsalmide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.689 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PARSALMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YQH5093J7C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Parsalmide: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Parsalmide is a non-steroidal anti-inflammatory drug (NSAID) with demonstrated analgesic and muscle-relaxant properties. This document provides a comprehensive overview of its mechanism of action, drawing from available preclinical and clinical data. The primary mode of action for this compound is believed to be the inhibition of prostaglandin synthesis through the non-selective inhibition of cyclooxygenase (COX) enzymes. A notable characteristic of this compound is its favorable gastrointestinal safety profile when compared to other NSAIDs of its time, such as indomethacin and phenylbutazone. This guide summarizes the key findings related to its pharmacodynamics, pharmacokinetics, and safety, and provides detailed methodologies for the types of experiments used to characterize its activity.

Core Mechanism of Action: Inhibition of Prostaglandin Synthesis

This compound, a benzamide derivative, exerts its anti-inflammatory, analgesic, and antipyretic effects primarily through the inhibition of the cyclooxygenase (COX) enzymes, COX-1 and COX-2.[1] These enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[2] By blocking the action of COX enzymes, this compound reduces the production of these pro-inflammatory prostaglandins.

The Cyclooxygenase Pathway

The inhibition of the COX pathway is the central mechanism for the therapeutic effects of most NSAIDs. The pathway begins with the release of arachidonic acid from the cell membrane, which is then metabolized by COX enzymes to form prostaglandin H2 (PGH2). PGH2 is subsequently converted by various synthases into a range of prostaglandins (PGE2, PGD2, PGF2α) and thromboxane A2 (TXA2), each with distinct biological activities.

Cyclooxygenase Isoforms and Selectivity

While specific quantitative data on the inhibitory activity of this compound against COX-1 and COX-2 (i.e., IC50 values) are not available in the reviewed literature, its classification as a traditional NSAID suggests a non-selective profile, inhibiting both isoforms.

-

COX-1 is constitutively expressed in most tissues and is involved in physiological functions such as maintaining the integrity of the gastric mucosa, regulating renal blood flow, and platelet aggregation.

-

COX-2 is an inducible enzyme, with its expression being upregulated at sites of inflammation. It is the primary mediator of the inflammatory response.

The dual inhibition of both COX-1 and COX-2 is a hallmark of many first-generation NSAIDs and explains both their therapeutic efficacy and their potential for side effects, particularly gastrointestinal issues.

Preclinical Pharmacodynamics

The anti-inflammatory and analgesic properties of this compound have been evaluated in various preclinical models.

Anti-inflammatory Activity

The carrageenan-induced rat paw edema model is a standard assay to assess the acute anti-inflammatory activity of NSAIDs. While specific quantitative results for this compound in this model are not detailed in the available literature, it has been reported to be active.[1]

Table 1: Summary of Preclinical Anti-inflammatory and Analgesic Activity

| Model | Comparator(s) | Observed Outcome for this compound | Reference |

| Carrageenan-induced rat paw edema | - | Active in vivo | [1] |

| Not Specified | Phenylbutazone | Superior anti-inflammatory and analgesic effects | [1] |

| Arthritic Conditions (Clinical) | Phenylbutazone | On par with phenylbutazone for overall evaluation | [3] |

| Rheumatic Arthropathies (Clinical) | Indomethacin | Good anti-inflammatory and analgesic action, comparable to indomethacin | [4] |

Gastrointestinal Safety Profile

A significant feature of this compound highlighted in early studies is its favorable gastric tolerance.[1][4] Preclinical models have demonstrated that this compound can prevent gastric damage induced by indomethacin, a known ulcerogenic NSAID.[1] This suggests a gastrointestinal-sparing effect, which is a desirable characteristic for an NSAID.

Clinical Efficacy and Safety

Clinical trials conducted in the 1970s compared this compound to other established NSAIDs in patients with inflammatory and degenerative joint diseases.

Table 2: Summary of Comparative Clinical Trial Outcomes

| Condition | Comparator | Key Findings for this compound | Reference |

| Inflammatory/Degenerative Joint Processes | Phenylbutazone | More effective in reducing joint swelling and anxiety; better motility. Overall evaluation on par with phenylbutazone. Good tolerance with no treatment suspensions required. | [3] |

| Rheumatic Arthropathies | Indomethacin | Good anti-inflammatory and analgesic action, comparable to indomethacin. Very good tolerance, particularly at the gastroenteric level. | [4] |

| Arthrosic and Inflammatory Arthropathies | Phenylbutazone | Good anti-inflammatory and antalgic action. Statistically superior antalgic and myorelaxant activities compared to phenylbutazone. "Very good" tolerance in 93% of cases. | [5] |

Experimental Protocols

The following sections describe the general methodologies for the key in vivo experiments used to characterize the pharmacological profile of NSAIDs like this compound.

Carrageenan-Induced Rat Paw Edema

This is a widely used model for evaluating acute inflammation.

Methodology:

-

Animals: Male Wistar or Sprague-Dawley rats are typically used.

-

Acclimatization: Animals are acclimatized to the laboratory conditions for a week before the experiment.

-

Grouping: Animals are randomly divided into groups: a control group, a vehicle group, and one or more groups for the test compound at different doses.

-

Drug Administration: The test compound (this compound) or vehicle is administered orally or intraperitoneally.

-

Induction of Edema: After a specific period (e.g., 60 minutes) following drug administration, a subplantar injection of a 1% carrageenan solution is made into the right hind paw of each rat.

-

Measurement of Paw Volume: The volume of the injected paw is measured at various time points (e.g., 0, 1, 2, 3, and 4 hours) after the carrageenan injection using a plethysmometer.

-

Data Analysis: The percentage of inhibition of edema is calculated for each group relative to the vehicle control group.

Indomethacin-Induced Gastric Damage Model

This model is used to assess the gastro-protective effects of a compound.

Methodology:

-

Animals: Male Wistar rats are commonly used.

-

Fasting: Animals are fasted for 24 hours before the experiment, with free access to water.

-

Grouping: Animals are divided into groups: a control group, an indomethacin-only group, and groups pre-treated with different doses of the test compound (this compound) followed by indomethacin administration.

-

Drug Administration: The test compound or vehicle is administered orally. After a set time (e.g., 30 minutes), indomethacin (at an ulcerogenic dose, e.g., 20-30 mg/kg) is administered orally to the respective groups.

-

Evaluation of Gastric Lesions: After a specific duration (e.g., 4-6 hours) following indomethacin administration, the animals are euthanized, and their stomachs are removed.

-

Scoring: The stomachs are opened along the greater curvature, washed with saline, and examined for lesions. The severity of the lesions can be scored based on their number and size.

-

Data Analysis: The ulcer index is calculated for each group, and the percentage of protection offered by the test compound is determined.

Pharmacokinetics and Metabolism

Limited data is available on the pharmacokinetics of this compound. In vitro studies have shown that it is absorbed at both gastric and intestinal levels. It exhibits binding to serum proteins, with the extent of binding varying between species. Metabolism is expected to occur primarily in the liver, with metabolites such as N-glucuronilthis compound and N-acetylthis compound being identified.

Conclusion

This compound is a non-steroidal anti-inflammatory drug whose mechanism of action is consistent with the inhibition of prostaglandin synthesis via the cyclooxygenase pathway. While it is presumed to be a non-selective COX inhibitor, a lack of publicly available quantitative data on its COX-1/COX-2 inhibitory profile limits a more detailed characterization. Its notable gastrointestinal-sparing effect, as reported in early preclinical and clinical studies, suggests a potentially favorable safety profile compared to other traditional NSAIDs. Further research employing modern analytical techniques would be necessary to fully elucidate the molecular details of its mechanism of action and to quantify its COX isoform selectivity.

References

- 1. This compound | 30653-83-9 | Benchchem [benchchem.com]

- 2. Looking at NSAIDs from a historical perspective and their current status in drug repurposing for cancer treatment and prevention - PMC [pmc.ncbi.nlm.nih.gov]

- 3. [Controlled clinical trial of this compound, a drug with analgesic and anti-inflammatory activity] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. [Report of a controlled clinical trial of a new synthetic drug, this compound, in rheumatic arthropathies (inflammatory and degenerative)] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. [this compound, a new synthetic substance, in inflammatory and arthrosic arthropathies. Double-blind controlled clinical trial] - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis and Characterization of Parsalmide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, characterization, and mechanism of action of Parsalmide, an anti-inflammatory and analgesic agent. The document details the chemical manufacturing process, analytical characterization data, and the core signaling pathway associated with its therapeutic effects.

Introduction to this compound

This compound (IUPAC name: 5-amino-N-butyl-2-prop-2-ynoxybenzamide) is a non-steroidal anti-inflammatory drug (NSAID) belonging to the benzamide class of compounds.[1][2] It has demonstrated anti-inflammatory, analgesic, and muscle-relaxant properties in clinical trials.[2][3] A key feature of this compound is its favorable gastrointestinal safety profile, as it has been shown to spare the gastric mucosa, a notable advantage over many conventional NSAIDs.[4] This guide outlines the essential technical details for its synthesis and scientific evaluation.

Synthesis of this compound

The chemical synthesis of this compound can be accomplished through a multi-step process starting from 5-acetylamino-2-acetoxy-benzoic acid.[5] The overall workflow involves the formation of a benzamide, followed by etherification and deprotection to yield the final active compound.

Caption: Synthetic workflow for this compound.

Experimental Protocol for Synthesis

The following protocol is based on the described manufacturing process.[5]

Step 1: Synthesis of 5-Acetylamino-2-acetoxybenzoyl chloride

-

React 5-acetylamino-2-acetoxy-benzoic acid with thionyl chloride.

-

The reaction proceeds to form the corresponding acid chloride. This intermediate is typically used directly in the next step.

Step 2: Synthesis of 5-Acetylamino-N-butyl-2-hydroxybenzamide

-

Treat the 5-acetylamino-2-acetoxybenzoyl chloride from the previous step with butylamine.

-

The reaction is conducted in the presence of sodium hydroxide, which facilitates the amidation and hydrolysis of the acetate group to yield the hydroxybenzamide derivative.

Step 3: Synthesis of 5-Acetamino-N-(n-butyl)-2-propargyloxybenzamide

-

React 5-acetylamino-N-butyl-2-hydroxybenzamide with propargyl bromide.

-

This etherification reaction is carried out in the presence of sodium and isopropyl alcohol.

Step 4: Synthesis of this compound (Deprotection)

-

Heat a solution of 28.8 g (0.1 mole) of 5-acetamino-N-(n-butyl)-2-propargyloxybenzamide in 320 ml of 4 N sulfuric acid at 90°-95°C for 2 hours with stirring.[5]

-

Cool the resulting clear solution and adjust the pH to 1 with 1 N NaOH.

-

Filter the solution.

-

Add further alkali to the filtrate to adjust the pH to 10.

-

The product precipitates and is separated by filtration.

-

Recrystallize the crude product from ethanol at 60°C to yield chromatographically pure 5-amino-N-(n-butyl)-2-propargyloxybenzamide (this compound).[5] The expected yield is approximately 68%.[5]

Characterization of this compound

The identity and purity of the synthesized this compound are confirmed through various analytical techniques. The key physical and chemical properties are summarized below.

Physical and Chemical Properties

| Property | Value | Source |

| IUPAC Name | 5-amino-N-butyl-2-prop-2-ynoxybenzamide | [1] |

| Synonyms | Parsal, MY-41-6, Parsalmidum | [1] |

| CAS Number | 30653-83-9 | [1][4][5] |

| Molecular Formula | C₁₄H₁₈N₂O₂ | [1][6] |

| Molecular Weight | 246.30 g/mol | [1][4] |

| Melting Point | 85°-87°C | [5] |

| InChIKey | DXHYQIJBUNRPJT-UHFFFAOYSA-N | [1][4] |

Experimental Protocols for Characterization

Melting Point Determination:

-

Place a small, dry sample of the recrystallized this compound into a capillary tube.

-

Use a standard melting point apparatus to determine the temperature range over which the sample melts. The reported range is 85°-87°C.[5]

High-Performance Liquid Chromatography (HPLC) for Purity Assessment:

-

Prepare a standard solution of this compound in a suitable mobile phase (e.g., acetonitrile/water mixture).

-

Inject the sample into an HPLC system equipped with a suitable column (e.g., C18).

-

Use a UV detector to monitor the elution.

-

The purity of the sample is determined by comparing the area of the peak corresponding to this compound to the total area of all peaks in the chromatogram.[4]

Mass Spectrometry (MS) for Molecular Weight Confirmation:

-

Dissolve the sample in a suitable solvent and introduce it into a mass spectrometer, typically using Electrospray Ionization (ESI).[4]

-

Acquire the mass spectrum in positive ion mode.

-

Confirm the presence of the protonated molecular ion ([M+H]⁺) at a predicted m/z of 247.14411 and/or the sodium adduct ([M+Na]⁺) at a predicted m/z of 269.12605 to verify the molecular weight of 246.30 g/mol .[4]

Mechanism of Action and Signaling Pathway

This compound exerts its anti-inflammatory effects primarily through the inhibition of cyclooxygenase (COX) enzymes (both COX-1 and COX-2).[4] This inhibition directly impacts the prostaglandin biosynthesis pathway, which is central to the inflammatory response.

The process begins with arachidonic acid, which is converted by COX enzymes into prostaglandin G2 (PGG2) and subsequently into prostaglandin H2 (PGH2).[4] PGH2 is a critical intermediate that serves as a precursor for various pro-inflammatory prostaglandins (like PGE2, PGI2) and thromboxane A2.[4] By inhibiting COX, this compound effectively reduces the production of these mediators, thereby mitigating inflammation and pain.

Caption: this compound's inhibition of the Prostaglandin Pathway.

References

- 1. This compound | C14H18N2O2 | CID 72095 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. [this compound, a new synthetic substance, in inflammatory and arthrosic arthropathies. Double-blind controlled clinical trial] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. [Controlled clinical trial of this compound, a drug with analgesic and anti-inflammatory activity] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound | 30653-83-9 | Benchchem [benchchem.com]

- 5. This compound | 30653-83-9 [chemicalbook.com]

- 6. Compound: this compound (CHEMBL2107094) - ChEMBL [ebi.ac.uk]

Parsalmide: A Technical Guide for Researchers and Drug Development Professionals

An In-depth Review of the Chemical Structure, Properties, and Pharmacological Profile of a Benzamide Derivative with Anti-Inflammatory and Analgesic Potential

Introduction

Parsalmide is a benzamide derivative that has demonstrated notable anti-inflammatory and analgesic properties.[1] Developed in the 1970s, it has been investigated for its potential in treating inflammatory and arthrosic arthropathies.[2][3][4] This technical guide provides a comprehensive overview of this compound's chemical structure, physicochemical properties, and its pharmacological profile, with a focus on its mechanism of action and preclinical and clinical findings. Detailed experimental protocols for key assays are also provided to facilitate further research and development.

Chemical Structure and Properties

This compound, with the IUPAC name 5-amino-N-butyl-2-(2-propynyloxy)benzamide, is a small molecule belonging to the benzamide class of compounds.[5] Its chemical structure is characterized by a substituted benzene ring, featuring an amino group, a butylamide side chain, and a propynyloxy group.

Table 1: Chemical Identifiers and Properties of this compound

| Identifier/Property | Value | Reference(s) |

| IUPAC Name | 5-amino-N-butyl-2-(2-propynyloxy)benzamide | [5] |

| CAS Number | 30653-83-9 | [5] |

| Molecular Formula | C₁₄H₁₈N₂O₂ | [5] |

| Molecular Weight | 246.30 g/mol | [5] |

| SMILES | CCCCNC(=O)C1=C(C=CC(=C1)N)OCC#C | [5] |

| InChIKey | DXHYQIJBUNRPJT-UHFFFAOYSA-N | [5] |

| Melting Point | 83-85 °C | [3] |

| pKa | 4.6 ± 0.03 (aq soln, 20°) | [3] |

| Solubility | Very soluble in alcohol, chloroform, acetone, ethyl acetate, dioxane; slightly soluble in water; practically insoluble in petroleum ether, cyclohexane. | [3] |

| logP | 1.9 | [5] |

Synthesis of this compound

A general synthetic route to this compound involves the reaction of a salicylic acid derivative with a butylamine and subsequent introduction of the propargyl group. A more specific, though still generalized, manufacturing process has been described as follows: 5-Acetylamino-2-acetoxybenzoyl chloride is reacted with n-butylamine. The resulting 5-acetylamino-N-butyl-2-hydroxybenzamide is then reacted with propargyl bromide in the presence of sodium, isopropyl alcohol, and sulfuric acid to yield 5-acetamino-N-(n-butyl)-2-propargyloxybenzamide. The final step involves the hydrolysis of the acetylamino group using sulfuric acid to yield 5-amino-N-(n-butyl)-2-propargyloxybenzamide (this compound).

Mechanism of Action: Inhibition of Prostaglandin Synthesis

The primary mechanism of action of this compound is believed to be the inhibition of prostaglandin synthesis.[1] Prostaglandins are lipid compounds that play a crucial role in the inflammatory response, pain sensitization, and fever. They are synthesized from arachidonic acid via the cyclooxygenase (COX) pathway. By inhibiting COX enzymes (COX-1 and COX-2), this compound reduces the production of prostaglandins, thereby exerting its anti-inflammatory and analgesic effects.

While specific IC50 values for this compound's inhibition of COX-1 and COX-2 were not available in the reviewed literature, its pharmacological profile suggests it acts as a non-steroidal anti-inflammatory drug (NSAID). A notable feature of this compound is its reported gastrointestinal sparing effect, which is uncommon for non-selective COX inhibitors.[1] This suggests a potentially unique interaction with the COX enzymes or other protective mechanisms that mitigate gastric damage.

Preclinical and Clinical Findings

Preclinical Studies

Clinical Trials

Several clinical trials conducted in the 1970s evaluated the efficacy and tolerability of this compound in patients with inflammatory and degenerative rheumatic arthropathies. The key findings from these studies are summarized below:

-

Comparison with Phenylbutazone: In a double-blind, controlled clinical trial involving 30 patients, this compound demonstrated good anti-inflammatory and antalgic (analgesic) action, comparable to phenylbutazone.[4] Notably, the antalgic and myorelaxant activities of this compound were found to be statistically superior to those of phenylbutazone.[4] Another study with 40 patients found this compound to be more effective in relieving joint swelling and anxiety and improving motility compared to phenylbutazone.[2]

-

Comparison with Indomethacin: A controlled clinical trial with 30 patients suffering from inflammatory and degenerative rheumatic arthropathies showed that this compound possessed good anti-inflammatory and analgesic action, which was clinically and statistically comparable to indomethacin.[3]

-

Tolerability: A significant advantage of this compound highlighted in these clinical trials was its excellent tolerability, particularly concerning the gastrointestinal system.[2][3] In the study comparing it to phenylbutazone, treatment had to be suspended in two cases with phenylbutazone due to adverse effects, whereas no suspensions were required for this compound.[2] Tolerance was rated as "very good" in 93% of patients treated with this compound.[4]

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the pharmacological evaluation of this compound and similar compounds.

Carrageenan-Induced Paw Edema in Rats (Anti-inflammatory Activity)

This widely used preclinical model assesses the in vivo anti-inflammatory activity of a compound.

Protocol:

-

Animals: Male Wistar rats (150-200 g) are used.

-

Acclimatization: Animals are acclimatized to the laboratory conditions for at least one week before the experiment.

-

Fasting: Rats are fasted overnight with free access to water.

-

Grouping: Animals are randomly divided into groups (n=6 per group):

-

Control group (vehicle)

-

Standard drug group (e.g., Indomethacin, 10 mg/kg)

-

Test groups (different doses of this compound)

-

-

Drug Administration: The test compound or vehicle is administered orally (p.o.) or intraperitoneally (i.p.) one hour before the carrageenan injection.

-

Induction of Edema: 0.1 mL of a 1% (w/v) suspension of carrageenan in sterile saline is injected into the sub-plantar region of the right hind paw of each rat.

-

Measurement of Paw Volume: The volume of the injected paw is measured at 0, 1, 2, 3, 4, and 5 hours after the carrageenan injection using a plethysmometer.

-

Calculation: The percentage inhibition of edema is calculated for each group using the following formula:

-

% Inhibition = [(Vc - Vt) / Vc] x 100

-

Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.

-

Acetic Acid-Induced Writhing Test in Mice (Analgesic Activity)

This is a common screening method for peripheral analgesic activity.

Protocol:

-

Animals: Swiss albino mice (20-25 g) of either sex are used.

-

Acclimatization: Animals are acclimatized for at least one week.

-

Fasting: Mice are fasted for 2-3 hours before the experiment with free access to water.

-

Grouping: Animals are randomly divided into groups (n=6 per group):

-

Control group (vehicle)

-

Standard drug group (e.g., Aspirin, 100 mg/kg)

-

Test groups (different doses of this compound)

-

-

Drug Administration: The test compound or vehicle is administered p.o. or i.p. 30-60 minutes before the acetic acid injection.

-

Induction of Writhing: 0.1 mL/10g of a 0.6% (v/v) aqueous solution of acetic acid is injected intraperitoneally.

-

Observation: Immediately after the acetic acid injection, each mouse is placed in an individual observation chamber, and the number of writhes (constriction of the abdomen, stretching of the hind limbs) is counted for a period of 20-30 minutes.

-

Calculation: The percentage inhibition of writhing is calculated using the following formula:

-

% Inhibition = [(Wc - Wt) / Wc] x 100

-

Where Wc is the mean number of writhes in the control group, and Wt is the mean number of writhes in the treated group.

-

In Vitro Cyclooxygenase (COX) Inhibition Assay

This assay determines the direct inhibitory effect of a compound on COX-1 and COX-2 enzymes.

Protocol:

-

Enzyme Source: Purified ovine or human recombinant COX-1 and COX-2 enzymes are used.

-

Assay Buffer: Tris-HCl buffer (pH 8.0) is typically used.

-

Reaction Mixture: The reaction mixture contains the assay buffer, heme cofactor, and the enzyme (COX-1 or COX-2).

-

Incubation with Inhibitor: The enzyme is pre-incubated with various concentrations of this compound or a control inhibitor for a specified time (e.g., 15 minutes) at 37°C.

-

Initiation of Reaction: The reaction is initiated by the addition of arachidonic acid.

-

Termination of Reaction: The reaction is stopped after a defined period (e.g., 2 minutes) by adding a stopping solution (e.g., hydrochloric acid).

-

Quantification of Prostaglandin: The amount of prostaglandin E₂ (PGE₂) produced is quantified using an Enzyme Immunoassay (EIA) kit.

-

Calculation: The IC50 value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Conclusion

References

- 1. This compound | 30653-83-9 | Benchchem [benchchem.com]

- 2. [Controlled clinical trial of this compound, a drug with analgesic and anti-inflammatory activity] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. [this compound: a new anti-inflammatory agent. I. Synthesis and preliminary pharmacological activity of a series of 2-alkyloxy-5-amino-N-alkylbenzamides] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. [this compound, a new synthetic substance, in inflammatory and arthrosic arthropathies. Double-blind controlled clinical trial] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound | C14H18N2O2 | CID 72095 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Parsalmide (CAS 30653-83-9)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Parsalmide (CAS 30653-83-9), chemically known as 5-amino-N-butyl-2-(2-propynyloxy)benzamide, is a non-steroidal anti-inflammatory drug (NSAID) with analgesic and muscle-relaxant properties. Preclinical and clinical studies have demonstrated its efficacy in reducing inflammation and pain. Notably, this compound exhibits a favorable gastrointestinal safety profile compared to other NSAIDs like phenylbutazone and indomethacin. Its primary mechanism of action is believed to be the inhibition of prostaglandin synthesis through the cyclooxygenase (COX) enzymes. This technical guide provides a comprehensive overview of the available research on this compound, including its pharmacological properties, mechanism of action, and relevant experimental protocols.

Core Concepts and Quantitative Data

This compound's therapeutic effects stem from its interaction with the cyclooxygenase (COX) enzymes, which are key to the inflammatory cascade. The available quantitative data for this compound is summarized below.

Table 1: In Vitro Cyclooxygenase (COX) Inhibition

| Enzyme | IC50 (µM) |

| COX-1 | 9.92 |

| COX-2 | 155 |

IC50: The half maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Table 2: Serum Protein Binding Affinity

| Species | Protein Binding (%) |

| Human | 55 - 70 |

| Bovine | 40 - 60 |

| Equine | 40 - 60 |

Mechanism of Action: Prostaglandin Synthesis Pathway

This compound exerts its anti-inflammatory effects by inhibiting the cyclooxygenase (COX) enzymes, thereby blocking the synthesis of prostaglandins, which are key mediators of inflammation, pain, and fever. The following diagram illustrates the prostaglandin synthesis pathway and the point of intervention for this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound and other NSAIDs.

Synthesis of 5-amino-N-butyl-2-(2-propynyloxy)benzamide (this compound)

Objective: To synthesize this compound from commercially available starting materials.

Materials:

-

5-aminosalicylic acid

-

Propargyl bromide

-

n-Butylamine

-

Thionyl chloride or other coupling agents (e.g., DCC, HOBt)

-

Appropriate solvents (e.g., DMF, THF, dichloromethane)

-

Bases (e.g., triethylamine, sodium hydride)

-

Reagents for purification (e.g., silica gel for column chromatography)

-

Analytical instruments (NMR, Mass Spectrometry, HPLC)

Procedure:

-

Protection of the amino and/or hydroxyl group of 5-aminosalicylic acid: This may be necessary to prevent side reactions. Acetylation is a common method.

-

Alkylation of the hydroxyl group: The protected 5-aminosalicylic acid is reacted with propargyl bromide in the presence of a base to form the propargyloxy ether.

-

Activation of the carboxylic acid: The carboxylic acid group is converted to a more reactive species, such as an acyl chloride using thionyl chloride, or activated using coupling agents.

-

Amide bond formation: The activated carboxylic acid is reacted with n-butylamine to form the N-butylbenzamide.

-

Deprotection: If protecting groups were used, they are removed in the final step.

-

Purification: The crude product is purified, typically by column chromatography on silica gel.

-

Analytical Verification: The structure and purity of the final compound are confirmed by NMR, Mass Spectrometry, and HPLC.

In Vitro Cyclooxygenase (COX) Inhibition Assay

Objective: To determine the inhibitory potency (IC50) of this compound against COX-1 and COX-2 enzymes.

Materials:

-

Purified ovine or human COX-1 and COX-2 enzymes

-

Arachidonic acid (substrate)

-

This compound and reference NSAIDs (e.g., indomethacin, celecoxib)

-

Assay buffer (e.g., Tris-HCl buffer, pH 8.0)

-

Cofactors (e.g., hematin, epinephrine)

-

Detection system (e.g., ELISA kit for PGE2, oxygen electrode, or a colorimetric/fluorometric probe)

Procedure:

-

Enzyme Preparation: Reconstitute and dilute the purified COX-1 and COX-2 enzymes in assay buffer to the desired concentration.

-

Compound Preparation: Prepare a stock solution of this compound and reference compounds in a suitable solvent (e.g., DMSO) and make serial dilutions.

-

Assay Reaction:

-

In a microplate or reaction vessel, add the assay buffer, cofactors, and the enzyme (COX-1 or COX-2).

-

Add the test compound (this compound) or vehicle control.

-

Pre-incubate the mixture for a defined period (e.g., 10-15 minutes) at a controlled temperature (e.g., 37°C).

-

Initiate the reaction by adding arachidonic acid.

-

-

Detection: After a specific incubation time (e.g., 2-10 minutes), stop the reaction and measure the product formation (e.g., PGE2) using a suitable detection method.

-

Data Analysis: Calculate the percentage of inhibition for each concentration of this compound compared to the vehicle control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

In Vivo Carrageenan-Induced Paw Edema Assay

Objective: To evaluate the anti-inflammatory efficacy of this compound in an acute model of inflammation.

Materials:

-

Male Wistar rats or Swiss albino mice (specific pathogen-free)

-

Carrageenan (lambda, type IV)

-

This compound and a reference NSAID (e.g., indomethacin)

-

Vehicle for drug administration (e.g., 0.5% carboxymethyl cellulose in saline)

-

Plethysmometer or calipers for measuring paw volume/thickness

Procedure:

-

Animal Acclimatization: House the animals in a controlled environment for at least one week before the experiment.

-

Dosing: Administer this compound or the reference drug orally or intraperitoneally at various doses to different groups of animals. A control group receives only the vehicle.

-

Induction of Edema: One hour after drug administration, inject a 1% solution of carrageenan in saline (typically 0.1 mL) into the sub-plantar region of the right hind paw of each animal.

-

Measurement of Paw Edema: Measure the paw volume or thickness using a plethysmometer or calipers at baseline (before carrageenan injection) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours).

-

Data Analysis: Calculate the percentage of inhibition of edema for each treatment group compared to the vehicle control group at each time point. The formula for calculating the percentage of inhibition is: % Inhibition = [ (C - T) / C ] * 100 Where C is the average increase in paw volume in the control group and T is the average increase in paw volume in the treated group.

Experimental and Logical Workflows

The following diagrams illustrate the typical workflows for the preclinical evaluation of an anti-inflammatory drug like this compound.

Clinical Insights

Controlled clinical trials have compared this compound to other NSAIDs in patients with inflammatory or degenerative joint diseases.[1] The findings suggest that this compound is effective in relieving joint swelling and improving motility.[1] In one study, this compound was found to be more effective than phenylbutazone in reducing joint swelling and anxiety, leading to better motility.[1] Overall, its efficacy was comparable to phenylbutazone.[1] Another double-blind clinical trial showed that this compound had good anti-inflammatory and analgesic action, with its antalgic and myorelaxant activities being statistically superior to those of phenylbutazone.[2] A key advantage highlighted in these studies is this compound's good tolerance, particularly its favorable gastrointestinal safety profile, with fewer side effects requiring treatment suspension compared to phenylbutazone.[1][2][3]

Conclusion

This compound is a promising anti-inflammatory and analgesic agent with a mechanism of action centered on the inhibition of cyclooxygenase enzymes. Its efficacy, coupled with a superior gastrointestinal safety profile compared to older NSAIDs, makes it a compound of significant interest. This technical guide provides a foundational understanding of this compound for researchers and drug development professionals. Further research to elucidate its detailed pharmacokinetic and pharmacodynamic profiles, as well as larger-scale clinical trials, would be beneficial to fully establish its therapeutic potential.

References

- 1. [Controlled clinical trial of this compound, a drug with analgesic and anti-inflammatory activity] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. europeanreview.org [europeanreview.org]

- 3. [Report of a controlled clinical trial of a new synthetic drug, this compound, in rheumatic arthropathies (inflammatory and degenerative)] - PubMed [pubmed.ncbi.nlm.nih.gov]

Parsalmide's Cyclooxygenase Inhibition Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Parsalmide is a non-steroidal anti-inflammatory drug (NSAID) with analgesic and anti-inflammatory properties. Its primary mechanism of action is believed to be the inhibition of prostaglandin synthesis through the cyclooxygenase (COX) pathway. This document provides a technical overview of the cyclooxygenase inhibition pathway of this compound, including its inhibitory profile against COX-1 and COX-2, a generalized experimental protocol for assessing its activity, and visual representations of the relevant biological and experimental workflows.

Introduction

Prostaglandins are lipid compounds with diverse physiological effects, including roles in inflammation, pain, and fever. Their synthesis is initiated by the cyclooxygenase (COX) enzymes, which exist in two main isoforms: COX-1 and COX-2. COX-1 is constitutively expressed in many tissues and is involved in homeostatic functions, while COX-2 is inducible and its expression is upregulated at sites of inflammation. Most NSAIDs exert their therapeutic effects by inhibiting COX enzymes, thereby reducing prostaglandin production. This compound has been shown to inhibit both COX-1 and COX-2.

Quantitative Data: Inhibitory Activity of this compound

The inhibitory potency of this compound against COX-1 and COX-2 has been evaluated in vitro using purified ovine enzymes. The half-maximal inhibitory concentrations (IC50) are summarized in the table below.

| Enzyme | IC50 (µM) |

| Ovine COX-1 | 9.92 |

| Ovine COX-2 | 155 |

Data suggests that this compound is a preferential inhibitor of COX-1 over COX-2 in this assay system.

Cyclooxygenase Inhibition Pathway

This compound interferes with the arachidonic acid cascade by inhibiting the activity of COX-1 and COX-2. This inhibition reduces the conversion of arachidonic acid to prostaglandin H2 (PGH2), a crucial intermediate in the synthesis of various prostaglandins and thromboxanes.

This compound inhibits COX-1 and COX-2 enzymes.

Experimental Protocols

Objective: To determine the in vitro inhibitory activity of this compound on COX-1 and COX-2.

Materials:

-

Purified ovine COX-1 and COX-2 enzymes

-

Arachidonic acid (substrate)

-

This compound (test compound)

-

Reaction buffer (e.g., Tris-HCl buffer, pH 8.0)

-

Cofactors (e.g., heme, glutathione)

-

Detection reagents (e.g., for colorimetric or ELISA-based quantification of prostaglandins)

-

96-well microplates

-

Incubator

-

Microplate reader

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Create a series of dilutions of the this compound stock solution to be tested.

-

Prepare solutions of COX-1 and COX-2 enzymes in the reaction buffer.

-

Prepare the arachidonic acid substrate solution.

-

-

Assay Setup:

-

To each well of a 96-well plate, add the reaction buffer, enzyme (either COX-1 or COX-2), and a specific concentration of the this compound dilution or vehicle control.

-

Pre-incubate the plate at a controlled temperature (e.g., 37°C) for a defined period (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.

-

-

Initiation of Reaction:

-

Initiate the enzymatic reaction by adding the arachidonic acid substrate to each well.

-

-

Incubation:

-

Incubate the plate for a specific time (e.g., 10-20 minutes) at 37°C to allow for the conversion of arachidonic acid to PGH2 and subsequently to other prostaglandins.

-

-

Termination of Reaction and Detection:

-

Stop the reaction (e.g., by adding a quenching agent or by acidification).

-

Quantify the amount of prostaglandin produced. This can be achieved through various methods, such as:

-

ELISA: Use a specific antibody to detect the amount of a particular prostaglandin (e.g., PGE2).

-

Colorimetric Assay: Measure the peroxidase activity of COX, which is coupled to a color-changing reaction.

-

LC-MS/MS: Separate and quantify the prostaglandin products using liquid chromatography-tandem mass spectrometry for high sensitivity and specificity.

-

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each concentration of this compound compared to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the this compound concentration.

-

Determine the IC50 value, which is the concentration of this compound that causes 50% inhibition of the enzyme activity, by fitting the data to a suitable dose-response curve.

-

Experimental Workflow

The following diagram illustrates a typical workflow for determining the IC50 of a COX inhibitor.

Workflow for in vitro COX inhibition assay.

Conclusion

This compound functions as an inhibitor of both COX-1 and COX-2, with a preference for COX-1 in in vitro assays using ovine enzymes. This inhibition of the cyclooxygenase pathway leads to a reduction in prostaglandin synthesis, which is the basis for its anti-inflammatory and analgesic effects. The provided generalized experimental protocol and workflows offer a framework for the further investigation and characterization of this compound and other potential COX inhibitors. Further studies would be beneficial to elucidate the precise binding kinetics and the clinical implications of its COX-1 preferential inhibition.

In Vitro Anti-inflammatory Properties of Parsalmide: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Introduction

Parsalmide, chemically known as 5-amino-N-butyl-2-(2-propynyloxy)benzamide, is a non-steroidal anti-inflammatory drug (NSAID) belonging to the benzamide class and is a derivative of 5-aminosalicylic acid (5-ASA).[1][2] Historically used in the treatment of arthritic conditions, its in vitro anti-inflammatory profile is of significant interest for understanding its mechanism of action and for the development of new therapeutic agents.[1] This technical guide provides a comprehensive overview of the available in vitro data on the anti-inflammatory properties of this compound, with a focus on its effects on key inflammatory pathways. Due to the limited availability of recent in vitro studies specifically on this compound, this paper also incorporates data from related compounds, such as other benzamides and 5-ASA derivatives, to provide a broader context for its potential mechanisms of action.

Core Anti-inflammatory Mechanism: Cyclooxygenase (COX) Inhibition

The primary mechanism of action for most NSAIDs, including this compound, is the inhibition of cyclooxygenase (COX) enzymes, which are critical for the biosynthesis of pro-inflammatory prostaglandins.[1] There are two main isoforms of this enzyme: COX-1, which is constitutively expressed and involved in physiological functions, and COX-2, which is inducible and upregulated during inflammation.

Quantitative Data on COX Inhibition

| Enzyme | This compound IC50 | Selectivity Ratio (COX-2/COX-1) |

| Ovine COX-1 | Data not available | ~15.6 |

| Ovine COX-2 | Data not available |

Table 1: this compound Cyclooxygenase Inhibition Data. Data is derived from in vitro assays with purified ovine enzymes.[1]

Potential Involvement in Other Anti-inflammatory Pathways

Beyond COX inhibition, the broader classes of benzamides and 5-ASA derivatives, to which this compound belongs, have been shown to modulate other key inflammatory signaling pathways in vitro. While direct quantitative data for this compound is not currently available, these studies provide a basis for plausible additional mechanisms of action.

Nuclear Factor-kappaB (NF-κB) Signaling Pathway

The NF-κB signaling pathway is a central regulator of inflammation, controlling the expression of numerous pro-inflammatory genes, including those for cytokines and chemokines. Some studies on N-substituted benzamides have demonstrated their ability to inhibit NF-κB activation in vitro.[2] For instance, metoclopramide, another benzamide, has been shown to inhibit NF-κB in HeLa cells at concentrations of 100-200 microM.[2] This suggests that this compound may also exert anti-inflammatory effects through the modulation of this critical pathway.

Cytokine Production

Pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1β (IL-1β) are key mediators of the inflammatory response. The inhibition of their production is a key target for anti-inflammatory therapies. Studies on certain benzamides have shown a dose-dependent inhibition of lipopolysaccharide (LPS)-induced TNF-α production in vitro and in vivo.[2] Furthermore, 5-ASA, the parent compound of this compound, has been shown to suppress the production of IL-6 in LPS-induced RAW264.7 macrophage cells.[3] This indicates a potential for this compound to similarly reduce the production of key inflammatory cytokines.

Experimental Protocols

Detailed experimental protocols for the in vitro assays cited for this compound are not extensively reported in recent literature. However, the following sections describe standardized and widely accepted methodologies for the key experiments discussed.

In Vitro Cyclooxygenase (COX) Inhibition Assay

This protocol is a representative method for determining the IC50 values of a test compound against COX-1 and COX-2.

Objective: To quantify the concentration of this compound required to inhibit 50% of the activity of purified COX-1 and COX-2 enzymes.

Materials:

-

Purified ovine COX-1 and COX-2 enzymes

-

Arachidonic acid (substrate)

-

Hematin (cofactor)

-

Tris-HCl buffer (pH 8.0)

-

Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)

-

Colorimetric or fluorometric detection kit

-

Microplate reader

Procedure:

-

Prepare a reaction mixture containing Tris-HCl buffer, hematin, and the COX enzyme (either COX-1 or COX-2) in a 96-well plate.

-

Add various concentrations of this compound to the wells. A vehicle control (solvent only) is also included.

-

Pre-incubate the plate at a specified temperature (e.g., 25°C or 37°C) for a defined period (e.g., 10-15 minutes) to allow the inhibitor to bind to the enzyme.

-

Initiate the enzymatic reaction by adding arachidonic acid to all wells.

-

Allow the reaction to proceed for a specific time (e.g., 2-10 minutes).

-

Stop the reaction using a suitable agent (e.g., a strong acid).

-

Measure the amount of prostaglandin produced using a colorimetric or fluorometric detection method, following the manufacturer's instructions for the specific kit used.

-

Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a dose-response curve.

Experimental workflow for the in vitro COX inhibition assay.

In Vitro Cytokine Production Assay

This protocol outlines a general method for assessing the effect of a test compound on the production of pro-inflammatory cytokines by immune cells.

Objective: To determine the effect of this compound on the production of TNF-α, IL-6, and IL-1β by lipopolysaccharide (LPS)-stimulated macrophages.

Materials:

-

Macrophage cell line (e.g., RAW264.7 or THP-1)

-

Cell culture medium and supplements

-

Lipopolysaccharide (LPS) from E. coli

-

Test compound (this compound) dissolved in a suitable solvent

-

Enzyme-Linked Immunosorbent Assay (ELISA) kits for TNF-α, IL-6, and IL-1β

-

Cell viability assay kit (e.g., MTT or WST-1)

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Seed macrophages in a 96-well plate and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of this compound for a specified time (e.g., 1-2 hours).

-

Stimulate the cells with LPS (e.g., 1 µg/mL) to induce cytokine production. A negative control (no LPS) and a positive control (LPS only) should be included.

-

Incubate the cells for a period sufficient for cytokine production (e.g., 18-24 hours).

-

Collect the cell culture supernatants.

-

Measure the concentration of TNF-α, IL-6, and IL-1β in the supernatants using specific ELISA kits according to the manufacturer's instructions.

-

In a parallel plate, assess the effect of this compound on cell viability using a suitable assay to ensure that the observed reduction in cytokine levels is not due to cytotoxicity.

-

Calculate the percentage of inhibition of cytokine production for each concentration of this compound relative to the LPS-only control.

-

If applicable, determine the IC50 value for the inhibition of each cytokine.

Experimental workflow for the in vitro cytokine production assay.

Signaling Pathway Diagram

The following diagram illustrates the potential points of intervention for this compound and related benzamides within the inflammatory cascade.

Potential anti-inflammatory signaling pathways modulated by this compound.

Conclusion

This compound demonstrates in vitro anti-inflammatory activity primarily through the inhibition of cyclooxygenase enzymes, with a preference for COX-2. While direct quantitative data on its effects on other inflammatory pathways such as NF-κB signaling and cytokine production are limited, studies on related benzamides and its parent compound, 5-ASA, suggest that this compound may possess a broader mechanism of action. Further in vitro research is warranted to fully elucidate the complete anti-inflammatory profile of this compound, which could inform the development of novel anti-inflammatory agents with improved efficacy and safety profiles. The experimental protocols and signaling pathway diagrams provided in this whitepaper serve as a foundational guide for researchers in this field.

References

- 1. researchgate.net [researchgate.net]

- 2. In vitro mutagenicity of anti-inflammatory this compound analogues PA7, PA10, and PA31 triggered by biotransformation into hydroxy derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 5-Aminosalicylic acid inhibits inflammatory responses by suppressing JNK and p38 activity in murine macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

Parsalmide: A Technical Overview of a Non-Steroidal Anti-Inflammatory Agent

For Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a detailed technical examination of Parsalmide (5-amino-N-butyl-2-(2-propynyloxy)benzamide), an investigational non-steroidal anti-inflammatory drug (NSAID). This compound, a benzamide derivative, has demonstrated analgesic, anti-inflammatory, and muscle-relaxant properties in early clinical studies.[1] Its primary mechanism of action is believed to be the inhibition of prostaglandin synthesis through the cyclooxygenase (COX) pathways.[2] A notable characteristic of this compound is its favorable gastric safety profile compared to traditional NSAIDs like phenylbutazone and indomethacin, as observed in preclinical and clinical settings.[2][3] This guide synthesizes the available pharmacological data, outlines its proposed mechanism of action, and describes the experimental methodologies used in its evaluation.

Core Pharmacological Data

This compound is a synthetic compound belonging to the class of aminobenzamides.[2] Its fundamental properties are summarized below.

Compound Identification and Properties

| Parameter | Value | Source |

| IUPAC Name | 5-amino-N-butyl-2-prop-2-ynoxybenzamide | [4] |

| Synonyms | Parsal, Parsalmida, MY-41-6 | [4] |

| CAS Number | 30653-83-9 | [2] |

| Molecular Formula | C₁₄H₁₈N₂O₂ | [4] |

| Molecular Weight | 246.30 g/mol | [2][4] |

Preclinical Toxicity

The acute toxicity of this compound has been evaluated in rodent models, providing essential data for dose-ranging studies.

| Parameter | Value | Species/Route | Source |

| LD₅₀ | 148 mg/kg | Mouse, Intravenous | [2] |

| LD₅₀ | 864 mg/kg | Rat, Oral | [2] |

Comparative Clinical Efficacy (1976 Studies)

Early double-blind clinical trials compared this compound to phenylbutazone in patients with inflammatory and degenerative joint diseases. While this data is historical, it provides the primary basis for its classification as an anti-inflammatory agent.

| Parameter | Finding | Comparator | Source |

| Joint Swelling & Anxiety | This compound was more effective in relief. | Phenylbutazone | [1] |

| Antalgic & Myorelaxant Activity | Statistically superior to the comparator. | Phenylbutazone | [3] |

| Overall Tolerance | Rated "very good" in 93% of patients. | Phenylbutazone (86.6%) | [3] |

Mechanism of Action: Inhibition of Prostaglandin Synthesis

The primary anti-inflammatory mechanism of this compound is attributed to its inhibition of cyclooxygenase (COX) enzymes, which are critical for the conversion of arachidonic acid into prostaglandins—key mediators of inflammation, pain, and fever.[2][5]

The proposed pathway is as follows:

-

Cell membrane phospholipids are converted to Arachidonic Acid by phospholipase A2.

-

COX-1 and COX-2 enzymes catalyze the conversion of Arachidonic Acid to Prostaglandin G₂ (PGG₂) and subsequently to Prostaglandin H₂ (PGH₂).[2]

-

This compound inhibits the action of COX-1 and COX-2 , thereby reducing the synthesis of PGH₂.[2]

-

This reduction in PGH₂ limits the production of downstream pro-inflammatory prostaglandins (PGE₂, PGI₂) and thromboxanes.[2]

In vitro studies on ovine enzymes suggest that this compound exhibits dual inhibition of both COX-1 and COX-2, with a reported COX-2/COX-1 IC₅₀ ratio of approximately 15.6, indicating a greater inhibitory potency against COX-1.[2] This profile is distinct from COX-2 selective inhibitors. Furthermore, the propynyloxy group within this compound's structure has been suggested to contribute to its enhanced gastric safety profile, a significant advantage over non-selective NSAIDs.[2]

Experimental Protocols

Detailed, step-by-step experimental protocols for this compound are not extensively published. However, based on descriptions of its evaluation, the following methodologies are representative of the assays used to characterize its anti-inflammatory activity.[2]

In Vitro COX Inhibition Assay (Representative Workflow)

This type of assay is fundamental for determining the potency and selectivity of an NSAID. The objective is to measure the 50% inhibitory concentration (IC₅₀) of the compound against COX-1 and COX-2 enzymes.

Protocol Outline:

-

Enzyme Source: Purified ovine or human recombinant COX-1 and COX-2 enzymes are typically used.

-

Assay Buffer: A suitable buffer (e.g., Tris-HCl) containing necessary co-factors like hematin and a reducing agent (e.g., glutathione) is prepared.

-

Compound Preparation: this compound is dissolved in a suitable solvent (e.g., DMSO) and serially diluted to create a range of test concentrations.

-

Incubation: The enzyme, buffer, and various concentrations of this compound (or vehicle control) are pre-incubated for a defined period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).

-

Reaction Initiation: The reaction is initiated by adding the substrate, arachidonic acid.

-

Reaction Termination: After a set incubation time (e.g., 2 minutes), the reaction is stopped, often by adding a strong acid.

-

Quantification of Prostaglandin: The amount of prostaglandin produced (commonly PGE₂) is quantified. The standard method for this is an Enzyme-Linked Immunosorbent Assay (ELISA).

-

Data Analysis: The percentage of inhibition at each this compound concentration is calculated relative to the vehicle control. The IC₅₀ value is then determined by fitting the data to a dose-response curve.

In Vivo Anti-Inflammatory and Gastric Ulceration Models

-

Carrageenan-Induced Paw Edema in Rats: This is a classic model for acute inflammation. Inflammation is induced by injecting carrageenan into the paw of a rat. This compound would be administered orally prior to the injection, and its efficacy is measured by the reduction in paw swelling over time compared to a control group.

-

Indomethacin-Induced Gastric Damage: To evaluate its gastric-sparing properties, this compound was studied in models where gastric damage is induced by a potent ulcerogenic agent like indomethacin.[2] The extent of gastric lesions is scored and compared between animals treated with indomethacin alone versus those co-treated with this compound.

Synthesis and Analytical Verification

The synthesis of this compound has been documented, typically starting from 5-aminosalicylic acid.[2][6] Post-synthesis, the identity and purity of the compound are confirmed using standard analytical techniques:

-

High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the final compound.[2]

-

Mass Spectrometry (MS): Confirms the molecular weight of the compound. For this compound, the expected m/z for the protonated molecule [M+H]⁺ is 247.14411.[2][7]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Used to elucidate and confirm the chemical structure.[2]

Conclusion

This compound is an NSAID with a mechanism rooted in the inhibition of COX enzymes. The available data, primarily from foundational studies in the 1970s, highlight its potential as an effective anti-inflammatory and analgesic agent with a superior gastrointestinal tolerance profile compared to its contemporaries. While it did not become a mainstream therapeutic, its unique chemical structure and favorable safety characteristics present a continued point of interest for the rational design of novel anti-inflammatory drugs that balance efficacy with improved safety. Further research using modern molecular and cellular assays would be required to fully elucidate its pharmacological profile and potential therapeutic applications.

References

- 1. [Controlled clinical trial of this compound, a drug with analgesic and anti-inflammatory activity] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound | 30653-83-9 | Benchchem [benchchem.com]

- 3. [this compound, a new synthetic substance, in inflammatory and arthrosic arthropathies. Double-blind controlled clinical trial] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound | C14H18N2O2 | CID 72095 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. ump.edu.pl [ump.edu.pl]

- 6. This compound | 30653-83-9 [chemicalbook.com]

- 7. PubChemLite - this compound (C14H18N2O2) [pubchemlite.lcsb.uni.lu]

Parsalmide (C14H18N2O2): A Technical Guide for Drug Development Professionals

An In-depth Review of Preclinical and Clinical Studies

This technical guide provides a comprehensive overview of Parsalmide, a non-steroidal anti-inflammatory drug (NSAID) with the molecular formula C14H18N2O2. This document is intended for researchers, scientists, and drug development professionals, offering a detailed look into the compound's pharmacological profile, experimental data, and synthesis.

Core Compound Properties

This compound, chemically known as 5-amino-N-butyl-2-(2-propynyloxy)benzamide, is a member of the benzamide class of compounds.[1][2] It has demonstrated anti-inflammatory, analgesic, muscle-relaxing, and anxiolytic properties in both preclinical and clinical studies.[3][4]

| Property | Value | Source |

| Molecular Formula | C14H18N2O2 | [1][2] |

| Molecular Weight | 246.30 g/mol | [2][5] |

| CAS Number | 30653-83-9 | [1][5] |

| IUPAC Name | 5-amino-N-butyl-2-prop-2-ynoxybenzamide | [2] |

| Synonyms | Parsal, Parsalmida, MY-41-6 | [2] |

| Melting Point | 85°-87°C | [1] |

Pharmacological Profile

Mechanism of Action

The primary mechanism of action of this compound is believed to be the inhibition of prostaglandin synthesis through the blockade of cyclooxygenase (COX) enzymes.[5] By inhibiting COX, this compound interferes with the conversion of arachidonic acid to prostaglandin G2 (PGG2), a precursor for various pro-inflammatory prostaglandins and thromboxanes.[5]

Pharmacokinetics

Absorption and Bioavailability: In vitro studies suggest that this compound has a good absorption rate at the gastric level and a high absorption rate in the intestinal tract.[6]

Protein Binding: this compound exhibits weak binding to serum proteins, which allows for its easy release.[6] The extent of binding varies across species.[5][6]

| Species | Serum Protein Binding (%) | Concentration Range |

| Human | 55 - 70% | Various tested concentrations |

| Bovine | 40 - 60% | Various tested concentrations |

| Equine | 40 - 60% | Various tested concentrations |

Metabolism and Excretion: In cats, this compound is metabolized and excreted in the urine as unchanged drug (25-62%), unstably conjugated compounds (17-36%, mainly N-glucuronilthis compound), and stably conjugated compounds (11-36%, mainly N-acetylthis compound).[7] The excretion in cats is noted to be slow.[7]

Toxicology

| Species | Route of Administration | LD50 |

| Mice | Intravenous | 148 mg/kg |

| Rats | Oral | 864 mg/kg |

Preclinical Efficacy

This compound has demonstrated significant anti-inflammatory activity in preclinical models. A key model used for its evaluation is the carrageenan-induced rat paw edema model, a standard assay for assessing anti-inflammatory effects.[5] Studies have shown that this compound and its analogues exhibit significant anti-inflammatory activity in this model, with some derivatives showing comparable or superior activity to diclofenac.[5]

A notable feature of this compound is its favorable gastric safety profile. Unlike many conventional NSAIDs, it has been shown to spare the gastric mucosa and even prevent gastric damage induced by other NSAIDs like indomethacin in preclinical models.[5]

Clinical Studies

Controlled clinical trials have compared this compound to other anti-inflammatory agents, such as phenylbutazone and indomethacin.

Comparison with Phenylbutazone: In a controlled clinical trial with 40 patients, this compound was found to be more effective than phenylbutazone in relieving joint swelling and anxiety, and it also resulted in better motility.[3] While the overall evaluation showed it to be on par with phenylbutazone, this compound demonstrated better tolerance, with no treatment suspensions required, unlike the phenylbutazone group.[3] Another double-blind study with 30 patients reported that the antalgic and myorelaxant activities of this compound were statistically superior to those of phenylbutazone.[4] Tolerance for this compound was rated as "very good" in 93% of cases.[4]

Comparison with Indomethacin: A controlled clinical trial comparing this compound and indomethacin in patients with arthro-myopathies showed similar successful outcomes in relieving inflammation and pain, with a 76% success rate for both drugs.[5]

Experimental Protocols

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step process.[1]

Detailed Steps:

-

Formation of the Acid Chloride: 5-Acetylamino-2-acetoxy-benzoic acid is reacted with thionyl chloride to yield 5-acetylamino-2-acetoxybenzoyl chloride.[1]

-

Amide Formation: The resulting acid chloride is treated with butylamine in the presence of sodium hydroxide to produce 5-acetylamino-N-butyl-2-hydroxybenzamide.[1]

-

Propargylation: The hydroxybenzamide intermediate is then reacted with propargyl bromide in the presence of sodium, isopropyl alcohol, and sulfuric acid to form 5-acetamino-N-(n-butyl)-2-propargyloxybenzamide.[1]

-

Hydrolysis and Purification: The acetamino group is hydrolyzed by heating with 4N sulfuric acid. The pH is then adjusted, and the final product, this compound, is isolated by filtration and recrystallized from ethanol.[1]

Carrageenan-Induced Rat Paw Edema Assay

This is a standard in vivo model to evaluate the anti-inflammatory activity of compounds.

Protocol Outline:

-

Animal Model: Wistar or Sprague-Dawley rats are typically used.

-

Baseline Measurement: The initial volume of the rat's hind paw is measured using a plethysmometer.

-

Compound Administration: this compound or a reference drug (e.g., diclofenac) is administered orally or intraperitoneally at a predetermined time before the carrageenan injection.

-

Induction of Edema: A solution of carrageenan (typically 1%) is injected into the sub-plantar tissue of the rat's hind paw.

-

Paw Volume Measurement: The paw volume is measured at various time points after the carrageenan injection (e.g., 1, 2, 3, and 4 hours).

-

Data Analysis: The percentage of inhibition of edema is calculated for the treated groups relative to the control group.

In Vitro COX Inhibition Assay (PGE₂ Suppression)

This assay is used to determine the inhibitory activity of a compound on COX enzymes.

Protocol Outline:

-

Cell Lines: Human platelets or murine macrophages are commonly used as a source of COX enzymes.[5]

-

Cell Culture and Treatment: The cells are cultured and then treated with various concentrations of this compound or a reference COX inhibitor.

-

Stimulation of Prostaglandin Production: Arachidonic acid is added to the cell culture to stimulate the production of prostaglandins.

-

Measurement of PGE₂: After a specific incubation period, the cell supernatant is collected, and the concentration of Prostaglandin E₂ (PGE₂) is measured using an Enzyme-Linked Immunosorbent Assay (ELISA).[5]

-

Data Analysis: The IC50 value (the concentration of the compound that inhibits 50% of PGE₂ production) is calculated to determine the inhibitory potency of this compound.

Conclusion

This compound is a promising anti-inflammatory agent with a multi-faceted pharmacological profile that includes analgesic, muscle relaxant, and anxiolytic effects. Its efficacy has been demonstrated in both preclinical and clinical settings, where it has shown comparable or, in some aspects, superior performance to established drugs like phenylbutazone and indomethacin. A key advantage of this compound is its favorable gastrointestinal safety profile, a significant differentiator from many traditional NSAIDs. The well-defined synthesis pathway and established experimental protocols for its evaluation provide a solid foundation for further research and development. This technical guide summarizes the current knowledge on this compound, offering valuable insights for professionals in the field of drug discovery and development.

References

- 1. This compound | 30653-83-9 [chemicalbook.com]

- 2. This compound | C14H18N2O2 | CID 72095 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. [Controlled clinical trial of this compound, a drug with analgesic and anti-inflammatory activity] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. [this compound, a new synthetic substance, in inflammatory and arthrosic arthropathies. Double-blind controlled clinical trial] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound | 30653-83-9 | Benchchem [benchchem.com]

- 6. [In vitro studies on this compound / bioavailability and protein binding (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. [Metabolic aspects of this compound in the cat (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]

Parsalmide Solubility: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to Parsalmide

This compound is a benzamide derivative with demonstrated anti-inflammatory and analgesic properties.[1] As with any compound intended for pharmaceutical development, understanding its solubility is a critical first step in formulation, preclinical, and clinical studies. Solubility influences bioavailability, dosage form design, and the overall therapeutic efficacy of a drug. DMSO and ethanol are frequently used solvents in drug discovery and development for creating stock solutions and conducting various in vitro and in vivo assays.

Solubility of this compound

A thorough literature search did not yield specific quantitative solubility data for this compound in DMSO or ethanol. One source qualitatively describes this compound as "very soluble in alcohol," which suggests good solubility in ethanol.[2] However, for the purposes of rigorous scientific research and development, precise quantitative determination is essential.

Quantitative Solubility Data

In the absence of published data, the following table is presented as a template for researchers to populate with their own experimentally determined values.

| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (µM) | Method of Determination |

| DMSO | e.g., 25 | Enter Value | Enter Value | e.g., HPLC-UV |

| Ethanol | e.g., 25 | Enter Value | Enter Value | e.g., Shake-Flask |

Experimental Protocols for Solubility Determination

Researchers can employ several well-established methods to determine the solubility of this compound. The choice of method may depend on the required throughput and the specific stage of drug development.

Thermodynamic Solubility (Shake-Flask Method)

This method determines the equilibrium solubility of a compound and is considered the gold standard.

Protocol:

-

Preparation of Saturated Solution: Add an excess amount of this compound powder to a known volume of the selected solvent (DMSO or ethanol) in a sealed vial.

-

Equilibration: Agitate the vial at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. The presence of undissolved solid is necessary to confirm saturation.

-

Separation of Undissolved Solid: Centrifuge or filter the suspension to separate the saturated solution from the excess solid.

-

Quantification: Analyze the concentration of this compound in the clear supernatant using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

-

Calculation: The determined concentration represents the thermodynamic solubility of this compound in the specific solvent at that temperature.

Kinetic Solubility

Kinetic solubility is a high-throughput method often used in early drug discovery to assess the solubility of a compound from a DMSO stock solution in an aqueous buffer.

Protocol:

-

Preparation of Stock Solution: Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10 mM).

-

Serial Dilution: Add the DMSO stock solution to an aqueous buffer in a multi-well plate, creating a range of concentrations.

-

Precipitation Measurement: The point at which the compound precipitates out of the solution is measured, often using nephelometry (light scattering) or UV-Vis spectroscopy.

-

Data Analysis: The kinetic solubility is the concentration at which precipitation is first observed.

Experimental Workflow and Signaling Pathways

General Workflow for Solubility Determination

The following diagram illustrates a typical workflow for determining the solubility of a compound like this compound.

References

Parsalmide Stability at Room Temperature: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of October 2025, specific quantitative data on the room temperature stability of Parsalmide is not extensively available in publicly accessible literature. This guide provides a comprehensive framework based on the known chemistry of this compound, the stability of related benzamide compounds, and established principles of pharmaceutical stability testing. The experimental protocols and potential degradation pathways described herein are intended to guide researchers in designing and executing stability studies for this compound.

Introduction